2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C16H12BrNO4S and a molecular weight of 394.246 g/mol . This compound is part of the isoindole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the 4-bromophenylsulfonyl and ethyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the condensation reaction .
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The bromophenylsulfonyl group is particularly important for its binding affinity to target proteins, while the isoindole scaffold provides a stable framework for these interactions .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: This compound shares the isoindole scaffold but lacks the bromophenylsulfonyl and ethyl groups.
4-bromophenylsulfonyl derivatives: These compounds contain the bromophenylsulfonyl group but differ in their core structures.
Uniqueness
2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione is unique due to the combination of its isoindole scaffold and the bromophenylsulfonyl group. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H12BrNO4S |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)sulfonylethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12BrNO4S/c17-11-5-7-12(8-6-11)23(21,22)10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
InChI Key |
YVXSNFUEZAIWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.